molecular formula C12H19Br2N3O3 B8088651 N-(2-Methoxy-5-nitrophenyl)piperidin-4-amine 2HBr

N-(2-Methoxy-5-nitrophenyl)piperidin-4-amine 2HBr

Cat. No.: B8088651
M. Wt: 413.11 g/mol
InChI Key: NHIUDADMUMPNKB-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-nitrophenyl)piperidin-4-amine 2HBr is a chemical compound with a complex molecular structure It is characterized by the presence of a nitro group (-NO2), a methoxy group (-OCH3), and a piperidine ring, which is a six-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxy-5-nitrophenyl)piperidin-4-amine 2HBr typically involves multiple steps. One common approach is the nitration of 2-methoxyaniline to produce 2-methoxy-5-nitroaniline, followed by the reaction with piperidin-4-one to form the target compound. The reaction conditions usually require the use of strong acids, such as sulfuric acid, and careful temperature control to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxy-5-nitrophenyl)piperidin-4-amine 2HBr can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form N-(2-methoxy-5-nitrophenyl)piperidin-4-one.

  • Reduction: Reduction reactions can lead to the formation of N-(2-methoxy-5-nitrophenyl)piperidin-4-amine.

  • Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

N-(2-Methoxy-5-nitrophenyl)piperidin-4-amine 2HBr has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: It is being investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-Methoxy-5-nitrophenyl)piperidin-4-amine 2HBr exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the methoxy group play crucial roles in its biological activity, influencing its binding affinity and selectivity towards certain enzymes and receptors.

Comparison with Similar Compounds

N-(2-Methoxy-5-nitrophenyl)piperidin-4-amine 2HBr is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • N-(2-Methoxy-5-nitrophenyl)piperidin-4-one

  • N-(2-Methoxy-5-nitrophenyl)piperidine

  • N-(2-Methoxy-5-nitrophenyl)piperidin-4-amine hydrochloride

These compounds share the core structure but differ in their functional groups and substituents, leading to variations in their chemical and biological properties.

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Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)piperidin-4-amine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3.2BrH/c1-18-12-3-2-10(15(16)17)8-11(12)14-9-4-6-13-7-5-9;;/h2-3,8-9,13-14H,4-7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIUDADMUMPNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC2CCNCC2.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Br2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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